molecular formula C8H15F2NO3 B13561353 Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate

Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate

Cat. No.: B13561353
M. Wt: 211.21 g/mol
InChI Key: XLDSZVLABVADNL-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two fluorine atoms, a hydroxy group, and an amino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate typically involves the reaction of ethyl 2,2-difluoropropionate with an appropriate amine and alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction parameters are closely monitored to maintain the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce primary or secondary alcohols .

Scientific Research Applications

Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H15F2NO3

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-(1-hydroxypropan-2-ylamino)propanoate

InChI

InChI=1S/C8H15F2NO3/c1-3-14-7(13)8(9,10)5-11-6(2)4-12/h6,11-12H,3-5H2,1-2H3

InChI Key

XLDSZVLABVADNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(C)CO)(F)F

Origin of Product

United States

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